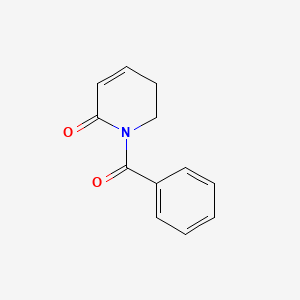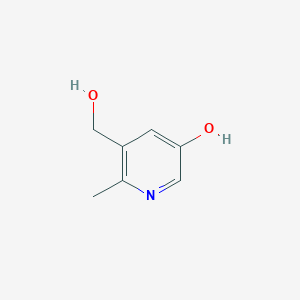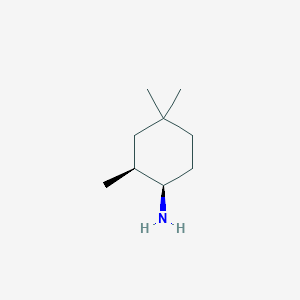![molecular formula C8H5BrN2O2 B13030119 Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The 7-bromo derivative is particularly significant due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Méthodes De Préparation
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern, which can affect their properties and applications.
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-2-1-10-7(11)4-5/h1-4H,(H,12,13) |
Clé InChI |
BIWPKFUJQHBPTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC(=CC2=N1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)

![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)

![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)


![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)

![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

